molecular formula C29H42O15N4 B601500 Germaben II CAS No. 84517-95-3

Germaben II

Cat. No.: B601500
CAS No.: 84517-95-3
M. Wt: 686.68
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Germaben II is a clear, viscous liquid that serves as a complete antimicrobial preservative system with broad-spectrum activity . It is primarily used in personal care products, including soaps, lotions, shampoos, and other body care products . It contains propylene glycol, propylparaben, methylparaben, and diazolidinyl urea .


Synthesis Analysis

This compound is a solubilized combination of diazolidinyl urea, methylparaben, and propylparaben . It is effective against both Gram-positive and Gram-negative bacteria, as well as yeast and mold .


Physical and Chemical Properties Analysis

This compound is a clear, viscous liquid that is readily soluble at a level of 1.0% in both aqueous solutions and oil/water emulsions . It is effective over a broad pH range .

Scientific Research Applications

Germaben II in Cosmetic Preservation

This compound, primarily known as a preservative in the cosmetic industry, ensures product safety by preventing microbial growth. The study by Zachariae et al. (2004) delves into the threshold concentrations of diazolidinyl urea (Germall II)–derived formaldehyde, a component of this compound, in products like creams, highlighting its role in maintaining product integrity without causing adverse reactions in sensitive individuals. The leave-on face cream formulation was used in a repeated open application test (ROAT) to determine the eliciting threshold concentrations, ensuring the product's safety and effectiveness as a preservative (Zachariae et al., 2004).

This compound in Analytical Chemistry

In the field of analytical chemistry, this compound components have been employed in novel methodologies for detecting and quantifying substances. For instance, a study used crown ether-modified electrodes for the simultaneous voltammetric determination of heavy metals, showcasing the application of chemical principles, potentially relatable to components similar to those in this compound, for precise and simultaneous measurement of substances in complex mixtures (González-Calabuig et al., 2016). Another study by Serrano et al. (2015) further elucidates the application of crown ether-modified electrodes in the detection of metal ions, a methodological approach that resonates with the precision and specificity required in handling components of this compound in various analytical procedures (Serrano et al., 2015).

Mechanism of Action

Germaben II works by inhibiting the growth of microbes, including yeasts, molds, and bacteria, in various products . This ensures that products remain safe and effective throughout their shelf life .

Safety and Hazards

Germaben II may cause an allergic skin reaction and eye irritation . It is recommended to avoid breathing its vapors/dust, and contact with skin and eyes . Contaminated work clothing should not be allowed out of the workplace .

Biochemical Analysis

Biochemical Properties

Germaben II’s antimicrobial properties stem from its constituent compounds. Methylparaben and propylparaben are parabens, a type of preservative that can inhibit the growth of bacteria and fungi . Diazolidinyl urea is a formaldehyde releaser, which means it slowly releases formaldehyde, a potent disinfectant and preservative . Propylene glycol acts as a solvent, helping to dissolve the other ingredients and improve the product’s overall effectiveness .

Cellular Effects

The antimicrobial action of this compound can affect various types of cells, particularly microbial cells. The parabens in this compound can disrupt the functioning of bacterial cells by inhibiting bacterial enzymes and disrupting cell membranes . Diazolidinyl urea, by releasing formaldehyde, can denature proteins and nucleic acids in microbial cells, leading to cell death .

Molecular Mechanism

The molecular mechanisms of this compound’s antimicrobial action involve interactions with key biomolecules in microbial cells. The parabens can inhibit bacterial enzymes, disrupting essential cellular processes . Diazolidinyl urea releases formaldehyde, which can react with amino groups in proteins and nucleic acids, disrupting their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stable antimicrobial activity over time. It is a ready-to-use preservative system that minimizes the problems associated with incorporating solid parabens .

Transport and Distribution

This compound, when applied topically in cosmetic products, can be absorbed through the skin. Its constituent compounds can then be distributed throughout the body via the bloodstream .

Subcellular Localization

As a preservative, this compound primarily acts on the exterior of cells, where it can interact with cell membranes and extracellular proteins. Some of its constituent compounds may be able to penetrate cells and exert effects within .

Properties

{ "Design of the Synthesis Pathway": "Germaben II can be synthesized by esterification of p-hydroxybenzoic acid with methyl, ethyl, and propyl alcohols in the presence of sulfuric acid and subsequent reaction with diazolidinyl urea and imidazolidinyl urea.", "Starting Materials": [ "p-hydroxybenzoic acid", "methanol", "ethanol", "propanol", "sulfuric acid", "diazolidinyl urea", "imidazolidinyl urea" ], "Reaction": [ "Esterification of p-hydroxybenzoic acid with methyl, ethyl, and propyl alcohols in the presence of sulfuric acid to form corresponding esters.", "Reaction of the esters with diazolidinyl urea and imidazolidinyl urea to form Germaben II." ] }

CAS No.

84517-95-3

Molecular Formula

C29H42O15N4

Molecular Weight

686.68

Appearance

Clear, viscous liquid

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States
Customer
Q & A

Q1: What is Germaben II primarily used for in the context of the provided research?

A1: this compound is primarily used as a preservative in the provided research articles. It is added to agarose gel preparations used for analyzing the surface pH and conductivity of acrylic emulsion paint films [] and also incorporated into mangosteen crude extract-based anti-acne gel formulations [, ].

Q2: How does this compound contribute to the longevity of the agarose gel preparation in the context of acrylic paint analysis?

A2: While the exact mechanism isn't detailed in the research, this compound acts as a broad-spectrum antimicrobial preservative, preventing microbial contamination that could degrade the agarose gel and affect the accuracy of pH and conductivity measurements [].

Q3: Does the addition of this compound impact the effectiveness of mangosteen extract in the anti-acne gel formulations?

A3: The research focuses on the overall formulation and acceptance of the anti-acne gel containing both mangosteen extract and this compound. While it indicates good efficacy against acne-inducing bacteria, it doesn't isolate the impact of this compound on the mangosteen extract's activity [, ]. Further research would be needed to determine any potential interactions.

Q4: Are there alternative preservatives to this compound in similar applications?

A4: While not explicitly discussed in the provided research, other preservatives exist for both cosmetic and laboratory settings. The choice of preservative often depends on factors like the desired shelf life, compatibility with other ingredients, and potential for interactions. For example, [] explores the use of formaldehyde-substituted hydantoin derivatives as potential alternatives to this compound.

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